molecular formula C22H18N2O4S B11595898 Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

Cat. No.: B11595898
M. Wt: 406.5 g/mol
InChI Key: GNMWCEFVVLSDRN-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate: is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group, a thiazolidine ring, and a naphthylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate typically involves a multi-step process:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a naphthylamine derivative with a suitable thiazolidine precursor under controlled conditions.

    Esterification: The resulting thiazolidine derivative is then esterified with methyl benzoate in the presence of an acid catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated thiazolidine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its complex structure, it can be a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • Methyl 3-{[5-(phenylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate
  • Methyl 3-{[5-(anilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

Uniqueness:

  • The presence of the naphthylamino group in Methyl 3-{[5-(naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 3-[[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate

InChI

InChI=1S/C22H18N2O4S/c1-28-21(26)16-9-4-6-14(12-16)13-24-20(25)19(29-22(24)27)23-18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19,23H,13H2,1H3

InChI Key

GNMWCEFVVLSDRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=O)C(SC2=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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